molecular formula C13H19NO2 B1419721 3-[(2-Methoxybenzyl)oxy]piperidine CAS No. 946759-00-8

3-[(2-Methoxybenzyl)oxy]piperidine

Cat. No. B1419721
CAS RN: 946759-00-8
M. Wt: 221.29 g/mol
InChI Key: SBSYXEBFPMSEJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(2-Methoxybenzyl)oxy]piperidine” is a synthetic compound that belongs to the family of piperidine derivatives. It has a CAS Number of 946759-00-8 and a molecular weight of 221.3 .


Molecular Structure Analysis

The molecular structure of “3-[(2-Methoxybenzyl)oxy]piperidine” is represented by the linear formula C13H19NO2 . The InChI code for this compound is 1S/C13H19NO2/c1-15-13-7-3-2-5-11(13)10-16-12-6-4-8-14-9-12/h2-3,5,7,12,14H,4,6,8-10H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(2-Methoxybenzyl)oxy]piperidine” include a molecular weight of 221.3 . The compound also has a specific InChI code and a linear formula, as mentioned above.

Scientific Research Applications

Oxidative Removal Studies

  • Oxidative Removal of N-(4-methoxybenzyl) Group: Research has demonstrated the oxidative removal of the N-(4-methoxybenzyl) group on 2,5-piperazinediones using cerium(IV) diammonium nitrate, performed under mild conditions and in various model compounds with multiple functional groups (Yamaura et al., 1985).

Pharmacological Properties

  • Sila-Analogues of σ Ligands: A study on 1‘-organylspiro[indane-1,4‘-piperidine] derivatives, including 4-methoxybenzyl variants, revealed them to be high-affinity, selective σ ligands. This research involved the synthesis of sila-analogues and evaluation of their affinities for various central nervous system receptors (Tacke et al., 2003).
  • Anti-Dengue Activity: The compound 3,5-bis((E)-4-methoxybenzylidene)-1-(2-morpholinoethyl)piperidin-4-one was synthesized and evaluated for anti-dengue activity against DENV2 NS2B-NS3 protease, showing significant inhibitory activity (Kuswardani et al., 2020).

Synthesis and Chemical Reactions

  • Reactions with Aliphatic Amines: The reaction of 4-methoxybenzylideneiminium salts with various amines, including piperidine, was studied, revealing complex reaction pathways and products (Blokhin et al., 1990).
  • Mannich Reaction and Antitubercular Activity: A series of compounds including 2-(4-methoxybenzyl)-6-aryl-5-pyrrolidin/piperidin/morpholin-1-ylmethyl-imidazo thiadiazoles were synthesized via Mannich reaction and screened for antitubercular activity. This study highlighted the importance of ring size in pharmacological activity (Badiger & Khazi, 2013).

Applications in Polymer Science

  • Stabiliser Interactions in Polypropylene: Research on the effect of hindered piperidine compounds, including their interaction with stabilizers in polypropylene, has shown significant findings related to photo-stability and light stabilizing performance (Allen et al., 1981).

Safety and Hazards

The safety information available indicates that “3-[(2-Methoxybenzyl)oxy]piperidine” is an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-[(2-methoxyphenyl)methoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-13-7-3-2-5-11(13)10-16-12-6-4-8-14-9-12/h2-3,5,7,12,14H,4,6,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSYXEBFPMSEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284705
Record name 3-[(2-Methoxyphenyl)methoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methoxybenzyl)oxy]piperidine

CAS RN

946759-00-8
Record name 3-[(2-Methoxyphenyl)methoxy]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946759-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Methoxyphenyl)methoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Methoxybenzyl)oxy]piperidine
Reactant of Route 2
Reactant of Route 2
3-[(2-Methoxybenzyl)oxy]piperidine
Reactant of Route 3
Reactant of Route 3
3-[(2-Methoxybenzyl)oxy]piperidine
Reactant of Route 4
3-[(2-Methoxybenzyl)oxy]piperidine
Reactant of Route 5
Reactant of Route 5
3-[(2-Methoxybenzyl)oxy]piperidine
Reactant of Route 6
3-[(2-Methoxybenzyl)oxy]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.